molecular formula C18H17NO4 B2631175 1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione CAS No. 708294-21-7

1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2631175
CAS No.: 708294-21-7
M. Wt: 311.337
InChI Key: MBSNKWIBLPJCMS-UHFFFAOYSA-N
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Description

1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound with the molecular formula C18H17NO4. This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound also features a methoxyphenoxy group attached to a propyl chain, which is linked to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Attachment of the Propyl Chain: The propyl chain can be introduced through alkylation reactions, where a suitable alkyl halide reacts with the indole core.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached via etherification reactions, where a phenol derivative reacts with an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving indole derivatives, which are known to exhibit various biological activities.

    Medicine: Indole derivatives have been investigated for their potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(2-Methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione: This compound has a similar structure but with an isoindole core.

    1-[3-(2-Methoxyphenoxy)propyl]-1H-indole-2,3-dione: This compound differs by the oxidation state of the indole core.

Uniqueness

1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific substitution pattern and the presence of both the indole core and the methoxyphenoxy group. This combination of structural features can result in distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article reviews its biological properties, focusing on anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its indole backbone with a methoxyphenoxy propyl substituent. Its molecular formula is C16H17NO4C_{16}H_{17}NO_4, and it has a molecular weight of 287.31 g/mol.

Anticancer Activity

Research indicates that compounds within the indole family exhibit significant anticancer properties. Specifically, this compound has shown promise in inhibiting the growth of various cancer cell lines.

  • Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells through several pathways:
    • Mitochondrial Pathway : Increases in cytochrome c release from mitochondria and activation of caspases have been observed, indicating the involvement of intrinsic apoptotic pathways .
    • Reactive Oxygen Species (ROS) Production : The compound stimulates ROS production, which is crucial for apoptosis induction and can lead to DNA damage in cancer cells .
  • Cell Cycle Arrest : Studies suggest that this compound may cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of similar indole derivatives, providing insights into the potential efficacy of this compound:

StudyFindings
PubMed Study (2008) Indicated that related indole compounds induced apoptosis in lung cancer cells via mitochondrial pathways and ROS generation .
PMC Study (2014) Investigated the structure-activity relationship of indolequinones against pancreatic cancer cells, highlighting the importance of substituents on anticancer activity .
Patents Review (2014) Discussed various derivatives and their potential as anticancer agents, emphasizing the role of structural modifications in enhancing biological activity .

Properties

IUPAC Name

1-[3-(2-methoxyphenoxy)propyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-22-15-9-4-5-10-16(15)23-12-6-11-19-14-8-3-2-7-13(14)17(20)18(19)21/h2-5,7-10H,6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSNKWIBLPJCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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